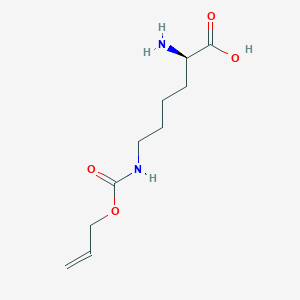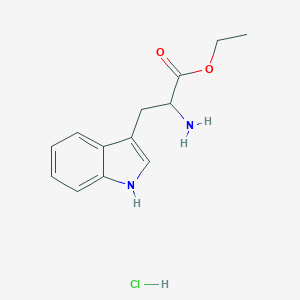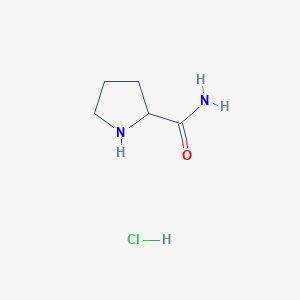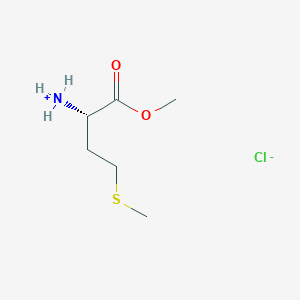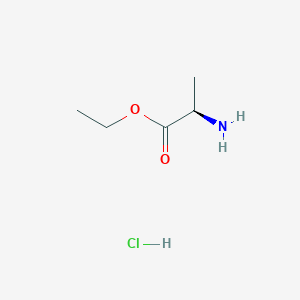
1-Benzyl D-Aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins .
Synthesis Analysis
The synthesis of 1-Benzyl D-Aspartate involves the use of Pseudomonas dacunhae L-aspartate β-decarboxylase . The NMR data provided suggests the formation of the compound .Chemical Reactions Analysis
The chemical reactions involving 1-Benzyl D-Aspartate derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions.Physical And Chemical Properties Analysis
1-Benzyl D-Aspartate is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Cyclization Reactions : 1-Benzyl D-Aspartate has been studied for its role in cyclization reactions. The carboxyl groups of D-aspartic acid are protected by benzyl alcohol to give compound D-dibenzyl aspartate, which is then used to synthesize various compounds through intramolecular and intermolecular cyclization (Li, Pang, & Yu, 2007).
Synthetic Studies of Antibiotics : It has been used in the synthesis of protected intermediates in antibiotic compounds, such as bacitracin. β-Benzyl benzyloxycarbonyl-L-aspartate, a related compound, is prepared as part of the synthesis process for these antibiotics (Ariyoshi, Shiba, & Kaneko, 1967).
Block Copolymer Studies : The compound has been used in the study of block copolymers for drug carriers. Poly(ethylene glycol)-block-poly(partially benzyl-esterified aspartic acid) block copolymers have been analyzed to understand their physical properties, which is crucial for their application in drug delivery systems (Sanada et al., 2012).
Coordination Polymeric Chains : 1-Benzyl D-Aspartate derivatives have been used to form noncentrosymmetric coordination polymeric chains with potential applications in materials science. These compounds exhibit interesting properties like second harmonic generation and have been studied for their magnetic and thermodynamic properties (Do et al., 2012).
Spectroscopic Studies : There are studies focused on the structural validation of 1-Benzyl D-Aspartate derivatives through spectroscopic methods. These studies include analyzing IR and Raman spectra for molecular structural determination (Thirunavukkarasu et al., 2020).
Conformational Studies of Polymers : 1-Benzyl D-Aspartate has been utilized in conformational studies of polymers and copolymers. These studies provide insights into the behavior and properties of these polymers in different conditions, which is vital for their application in various fields (Bradbury, Carpenter, & Goldman, 1968).
Safety and Hazards
While specific safety and hazards data for 1-Benzyl D-Aspartate is not available, it’s important to note that aspartame, a related compound, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species .
Mechanism of Action
Target of Action
1-Benzyl D-Aspartate is a derivative of the amino acid D-Aspartate . D-Aspartate is known to play a significant role in the endocrine and nervous systems
Mode of Action
D-aspartate, the parent compound, is known to act as a signaling molecule in the nervous and neuroendocrine systems . It is involved in various physiological processes, including nervous system development and hormone regulation . It’s plausible that 1-Benzyl D-Aspartate may have similar interactions with its targets, leading to changes in cellular function.
Biochemical Pathways
D-Aspartate is involved in several biochemical pathways. It plays a role in the biosynthesis of the essential amino acids lysine, threonine, methionine, and isoleucine . It’s also involved in the conversion into aspartate semialdehyde, a key step in amino acid biosynthesis in prokaryotes and fungi . Given the structural similarity, 1-Benzyl D-Aspartate might affect similar pathways, although specific studies are needed to confirm this.
Result of Action
For instance, it has been shown to influence the development of the nervous system and regulate hormone levels
properties
IUPAC Name |
(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSRYBIBUXBNSW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426407 |
Source


|
| Record name | H-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl D-Aspartate | |
CAS RN |
6367-42-6 |
Source


|
| Record name | H-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

